![molecular formula C10H11ClN4 B1464983 {1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1250828-10-4](/img/structure/B1464983.png)
{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Übersicht
Beschreibung
{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine, also known as 2-chloro-N-(1-(2-(1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzamide (CMCM), is an organic compound that is used in various scientific applications. CMCM is an important reagent in organic synthesis, as it is used to synthesize a variety of compounds, such as 1H-1,2,3-triazoles and other heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals. Furthermore, CMCM has been studied for its potential as a novel therapeutic agent for the treatment of a range of diseases and disorders.
Wissenschaftliche Forschungsanwendungen
- Application : The compound “{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol” is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
- Results or Outcomes : The results or outcomes obtained from the use of this compound are not available .
- Application : Indole derivatives, which have a similar structure to the requested compound, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
- Methods of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Application : The synthesis of ketamine, a compound used in both veterinary and human medicine, involves a similar compound to the one you mentioned .
- Methods of Application : The synthesis of ketamine has been done in five steps .
- Results or Outcomes : The results or outcomes of this synthesis are not provided .
Scientific Field: Pharmaceutical Chemistry
Scientific Field: Medicinal Chemistry
Scientific Field: Pharmaceutical Synthesis
- Application : The compound is similar to “Ketamine Precursor A”, which has been found in most ketamine samples analyzed by DrugsData since March 2019 .
- Methods of Application : The presence of this compound in ketamine samples is detected through drug analysis .
- Results or Outcomes : The compound is not considered harmful, but it is a waste of mass and chemical. It is notably present in black market ketamine, but should not be present in commercial, pharmaceutical ketamine inside the United States or Europe .
- Application : The compound is similar to a ketamine precursor used in a new and efficient protocol for the synthesis of ketamine .
- Methods of Application : The synthesis of ketamine has been done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .
- Results or Outcomes : The synthesis of ketamine using this method has several advantages, including high reaction yields and the use of commercially available and safe materials .
- Application : Indole derivatives, which have a similar structure to the requested compound, have shown diverse biological activities .
- Methods of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Scientific Field: Drug Analysis
Scientific Field: Pharmaceutical Synthesis
Scientific Field: Medicinal Chemistry
- Application : The compound is similar to “Ketamine Precursor A”, which has been found in most ketamine samples analyzed by DrugsData since March 2019 .
- Methods of Application : The presence of this compound in ketamine samples is detected through drug analysis .
- Results or Outcomes : The compound is not considered harmful, but it is a waste of mass and chemical. It is notably present in black market ketamine, but should not be present in commercial, pharmaceutical ketamine inside the United States or Europe .
- Application : The compound is similar to a ketamine precursor used in a new and efficient protocol for the synthesis of ketamine .
- Methods of Application : The synthesis of ketamine has been done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .
- Results or Outcomes : The synthesis of ketamine using this method has several advantages, including high reaction yields and the use of commercially available and safe materials .
- Application : Indole derivatives, which have a similar structure to the requested compound, have shown diverse biological activities .
- Methods of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Scientific Field: Drug Analysis
Scientific Field: Pharmaceutical Synthesis
Scientific Field: Medicinal Chemistry
Eigenschaften
IUPAC Name |
[1-[(2-chlorophenyl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-10-4-2-1-3-8(10)6-15-7-9(5-12)13-14-15/h1-4,7H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRMOJUWTKTMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464901.png)
![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464902.png)
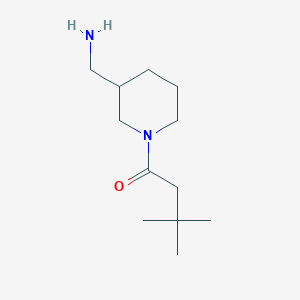
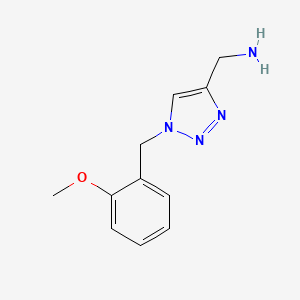
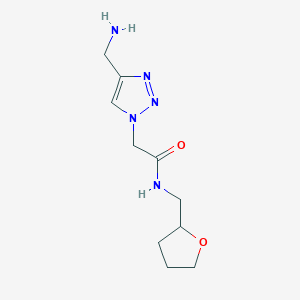
![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)
![{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464909.png)
![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)
![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)
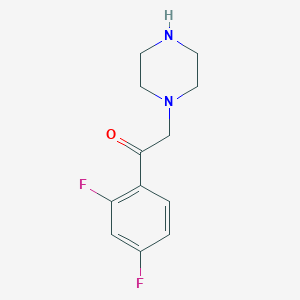
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)
![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)
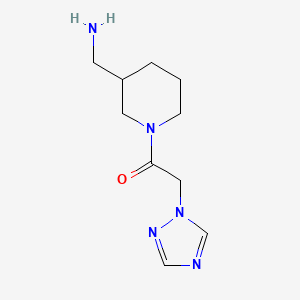
![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)